3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with a suitable pyridazine precursor, followed by the introduction of the phenethylsulfonyl piperazine group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring or the phenethylsulfonyl piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylsulfonyl piperazine moiety may play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylphenyl)pyridazine: Lacks the phenethylsulfonyl piperazine group, making it less versatile in terms of biological activity.
6-(4-(Phenethylsulfonyl)piperazin-1-yl)pyridazine: Similar structure but without the 3,4-dimethylphenyl group, which may affect its chemical reactivity and applications.
Uniqueness
The unique combination of the 3,4-dimethylphenyl group and the phenethylsulfonyl piperazine moiety in 3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-19-8-9-22(18-20(19)2)23-10-11-24(26-25-23)27-13-15-28(16-14-27)31(29,30)17-12-21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKZVOLDZQWQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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